(R)-1-(2-Nitrobenzyl)pyrrolidin-3-ol
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Description
®-1-(2-Nitrobenzyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidin-3-ol and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The ®-pyrrolidin-3-ol is reacted with 2-nitrobenzyl bromide under reflux conditions to yield ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-1-(2-Nitrobenzyl)pyrrolidin-3-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of ®-1-(2-Aminobenzyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3R)-1-[(2-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-10-5-6-12(8-10)7-9-3-1-2-4-11(9)13(15)16/h1-4,10,14H,5-8H2/t10-/m1/s1 |
InChI Key |
WFKLVBKPSQDSIM-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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